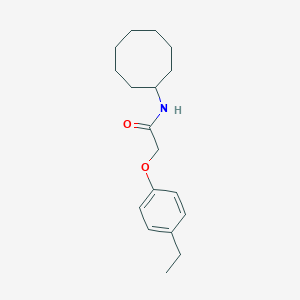![molecular formula C27H27IN4O5 B297504 N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297504.png)
N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide, also known as compound 1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key feature of many anti-cancer drugs.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which is the process by which new blood vessels are formed. It has also been found to have anti-inflammatory properties and to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is its potent anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs. However, its complex synthesis method and limited availability can pose challenges for lab experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug discovery.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1, including:
1. Further optimization of the synthesis method to increase yield and purity of the N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide.
2. Investigation of the mechanism of action of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 to better understand its anti-cancer and anti-inflammatory properties.
3. Development of new drug delivery systems to improve the bioavailability and efficacy of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1.
4. Exploration of the potential use of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 in combination with other anti-cancer drugs to enhance its therapeutic effects.
5. Investigation of the potential use of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 in the treatment of other diseases, such as autoimmune and inflammatory diseases.
In conclusion, N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is a novel chemical N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its potent anti-cancer activity and anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and optimize its use in drug discovery.
Synthesemethoden
The synthesis of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 involves a multi-step process that includes the condensation of 3,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-(2-aminoethyl)phenol. The final step involves the addition of iodine and sodium hydride to form the desired N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide. The synthesis method has been optimized to yield high purity and high yield of the N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied in various scientific fields due to its potential applications in drug discovery and medicinal chemistry. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Molekularformel |
C27H27IN4O5 |
Molekulargewicht |
614.4 g/mol |
IUPAC-Name |
N-benzyl-N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C27H27IN4O5/c1-17-9-10-21(11-18(17)2)31-24(33)16-37-25-22(28)12-20(13-23(25)36-3)15-30-32-27(35)26(34)29-14-19-7-5-4-6-8-19/h4-13,15H,14,16H2,1-3H3,(H,29,34)(H,31,33)(H,32,35)/b30-15+ |
InChI-Schlüssel |
DQHHMSYWDLYLPS-FJEPWZHXSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NCC3=CC=CC=C3)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCC3=CC=CC=C3)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCC3=CC=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)